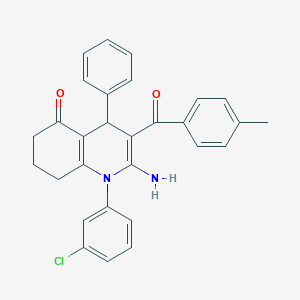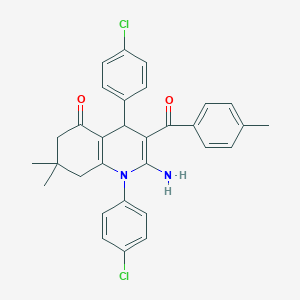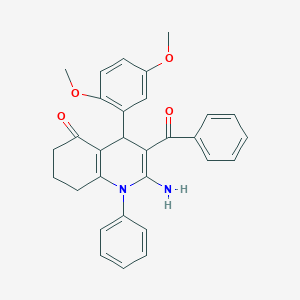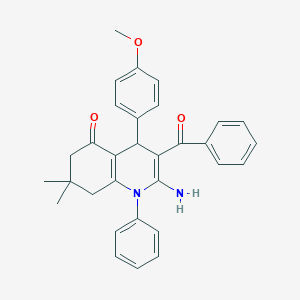![molecular formula C30H28N4O6S2 B304432 Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a thiazole derivative that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments is its potential therapeutic properties. This compound has shown promising results in various studies, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its safety and toxicity profile in animal models. Additionally, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate involves the reaction of 2-aminothiazole with 2-bromoacetic acid ethyl ester in the presence of sodium hydride. The resulting product is then reacted with 4-(3,4,5-trimethoxyphenyl)-6-phenyl-2-pyridinamine and 3-cyanopropanoic acid in the presence of triethylamine to obtain Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate.
Applications De Recherche Scientifique
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate has been studied for its potential therapeutic properties. It has shown promising results in various studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate |
|---|---|
Formule moléculaire |
C30H28N4O6S2 |
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
ethyl 2-[2-[[2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C30H28N4O6S2/c1-5-40-27(36)13-20-16-42-30(32-20)34-26(35)17-41-29-22(15-31)21(14-23(33-29)18-9-7-6-8-10-18)19-11-24(37-2)28(39-4)25(12-19)38-3/h6-12,14,16H,5,13,17H2,1-4H3,(H,32,34,35) |
Clé InChI |
CWSHOJUSWTVWAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
SMILES canonique |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)


